1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine
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Overview
Description
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine is a chemical compound with the molecular formula C13H18BrNO3S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-methoxybenzenesulfonyl chloride. This can be achieved by reacting 5-bromo-2-methoxybenzenesulfonic acid with thionyl chloride.
Formation of the Piperidine Derivative: The next step involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the sulfonyl group can enhance its binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine is unique due to the presence of both a sulfonyl group and a piperidine ring, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine is a sulfonamide compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group linked to a 5-bromo-2-methoxyphenyl moiety. Its unique structure is significant in its biological interactions:
- Sulfonamide Group : Known for antibacterial properties.
- Bromo and Methoxy Substituents : Facilitate electrophilic aromatic substitution reactions, enhancing the compound's reactivity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : The sulfonamide moiety contributes to its effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest potential in modulating inflammatory pathways.
- Analgesic Properties : May provide pain relief through central nervous system interactions.
- Antiulcer Potential : Capable of inhibiting gastric acid secretion, indicating possible use in treating ulcers.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.
- Receptor Binding : Interactions with receptors such as serotonin receptors have been noted, influencing neurotransmission and pain pathways.
Data Table of Biological Activities
Activity Type | Mechanism of Action | Potential Applications |
---|---|---|
Antibacterial | Inhibition of bacterial growth | Treatment of bacterial infections |
Anti-inflammatory | Modulation of inflammatory mediators | Management of inflammatory diseases |
Analgesic | Interaction with CNS pain pathways | Pain management |
Antiulcer | Inhibition of gastric acid secretion | Treatment of peptic ulcers |
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of this compound:
- Antimicrobial Studies : A study demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent .
- Anti-inflammatory Research : In vitro assays indicated that the compound effectively reduced pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory properties .
- Pharmacokinetic Studies : Research on the pharmacokinetics revealed favorable absorption characteristics, indicating potential for oral bioavailability and therapeutic use .
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-5-7-15(8-6-10)19(16,17)13-9-11(14)3-4-12(13)18-2/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTPUTRVKLIAAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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